
5-(5-Nitropyridin-2-yl)thiophene-2-carboxylic acid
Übersicht
Beschreibung
5-(5-Nitropyridin-2-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H6N2O4S . It falls under the category of carboxylic acids . This compound is used for research purposes .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .Molecular Structure Analysis
The molecular structure of 5-(5-Nitropyridin-2-yl)thiophene-2-carboxylic acid consists of a thiophene ring attached to a nitropyridine ring via a single bond, and a carboxylic acid group attached to the thiophene ring .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. Its structure allows for various coupling reactions, enabling the creation of a wide array of complex organic molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where thiophene derivatives are often key components .
Photovoltaic Materials Development
Thiophene derivatives are known for their conductive properties, making them suitable for use in photovoltaic materials. The nitropyridinyl group could potentially enhance the electron-accepting ability, improving the efficiency of solar cells .
Corrosion Inhibitors
The molecular structure of 5-(5-Nitropyridin-2-yl)thiophene-2-carboxylic acid suggests potential as a corrosion inhibitor, particularly in metal surface treatments. Its application could extend the life of metals in harsh environments .
Liquid Crystal Technology
Due to its rigid planar structure, this compound may be used in the development of liquid crystal displays (LCDs). The thiophene ring provides stability and suitable electronic properties for LCD applications .
Fluorescent Probes
The nitropyridinyl group attached to the thiophene ring could be exploited in the design of fluorescent probes. These are essential in bioimaging and diagnostics, allowing for the visualization of cellular processes .
Polymer Research
In polymer chemistry, thiophene derivatives are often polymerized to create conducting polymers. These materials have applications in electronics, such as in the production of anti-static coatings and organic transistors .
Sensor Development
The electronic properties of thiophene and nitropyridinyl groups make this compound a candidate for sensor development. It could be used in the detection of various environmental pollutants or biological substances .
Drug Discovery
Lastly, the compound’s structure is conducive to drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The thiophene core is a common motif in many drugs, and modifications to this core can lead to new therapeutic agents .
Zukünftige Richtungen
The future directions for the use of 5-(5-Nitropyridin-2-yl)thiophene-2-carboxylic acid could involve its use in the synthesis of diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This could potentially lead to the development of new biologically relevant molecules .
Eigenschaften
IUPAC Name |
5-(5-nitropyridin-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-10(14)9-4-3-8(17-9)7-2-1-6(5-11-7)12(15)16/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERFMCXMZKFOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



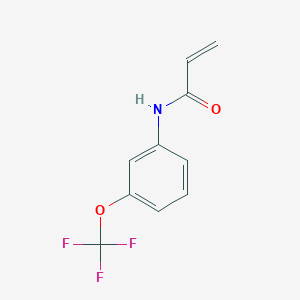
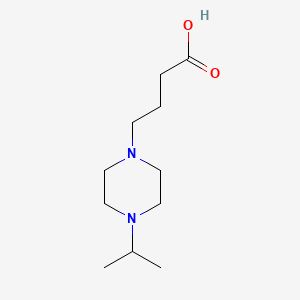
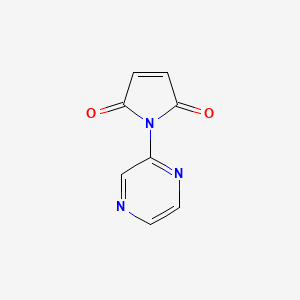
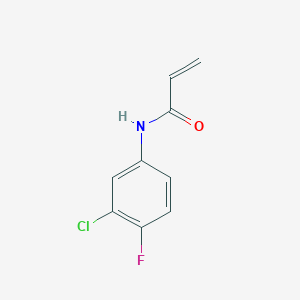


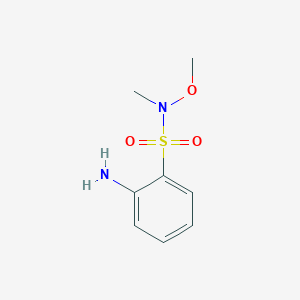
![{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine](/img/structure/B1386414.png)

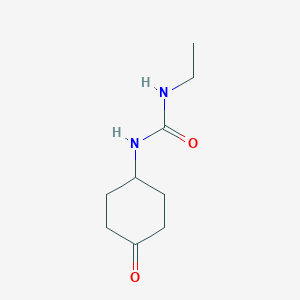
![3-[(Cyclopropylmethyl)amino]benzoic acid](/img/structure/B1386419.png)


![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)